molecular formula C12H16FNO B411754 N-(4-fluorophenyl)-2-methylpentanamide

N-(4-fluorophenyl)-2-methylpentanamide

Cat. No.: B411754
M. Wt: 209.26g/mol
InChI Key: ATLLAQGKRHFYHL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-methylpentanamide is an amide derivative featuring a 4-fluorophenyl group attached to a branched pentanamide backbone. The fluorine atom at the para position of the aromatic ring enhances electronic properties, influencing solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methylpentanamide

InChI

InChI=1S/C12H16FNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

ATLLAQGKRHFYHL-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Group Effects

Substituent Variations on the Aromatic Ring

N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil) Structure: Dichlorophenyl group instead of fluorophenyl. The electron-withdrawing chlorine atoms enhance reactivity compared to fluorine, increasing herbicidal potency . Key Difference: Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce environmental persistence but also alter target binding affinity.

N-(4-Methoxyphenyl)Pentanamide

  • Structure : Methoxy (-OCH₃) substituent instead of fluorine.
  • Activity : Anthelmintic properties against parasitic worms. The methoxy group improves drug-likeness and pharmacokinetics, adhering to pharmaceutical filters (e.g., Lipinski’s rules) .
  • Key Difference : Methoxy’s electron-donating nature vs. fluorine’s electron-withdrawing effect may influence metabolic stability and target engagement.
Backbone and Functional Group Comparisons

4-Fluoroisobutyrylfentanyl (4F-iBF)

  • Structure : Complex opioid derivative with piperidine and phenethyl groups.
  • Activity : μ-opioid receptor agonist with potent analgesic effects. The fluorophenyl group contributes to receptor binding and metabolic resistance .
  • Key Difference : N-(4-Fluorophenyl)-2-methylpentanamide lacks the piperidine moiety, likely eliminating opioid activity but simplifying synthesis and reducing toxicity risks.

N-(4-Halophenyl)Maleimide Derivatives (Fluorine, Chlorine, Bromine, Iodine) Activity: Inhibitors of monoacylglycerol lipase (MGL). Fluorine-substituted analogs (e.g., 19, IC50 = 5.18 μM) show comparable potency to iodine/bromine derivatives, indicating halogen size has minimal impact on enzyme inhibition .

Pharmacological and Physicochemical Properties

Table 1: Comparative Drug-Likeness and Bioactivity
Compound LogP PSA (Ų) Key Activity Target System
This compound ~2.8* ~40* Not reported N/A
Karsil ~3.5 43 Herbicidal (photosynthesis inhibition) Plant chloroplasts
N-(4-Methoxyphenyl)Pentanamide ~2.5 49 Anthelmintic Parasitic worms
4F-iBF ~3.9 55 Opioid receptor agonism Central nervous system

*Estimated using QSAR models.

  • LogP and Solubility : Fluorine’s hydrophobicity (LogP ~2.8) balances solubility and membrane permeability, making it favorable for CNS-targeting drugs. Methoxy and chlorine substituents increase LogP, enhancing tissue penetration but risking toxicity.
  • Polar Surface Area (PSA) : Lower PSA (~40 Ų) in this compound suggests better blood-brain barrier penetration compared to 4F-iBF (PSA 55 Ų) .

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